N-{2-[4-(Aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) is a synthetic compound identified as a broad-range DNA polymerase inhibitor. It exhibits potent inhibitory activity against HIV-1 reverse transcriptase (RT), making it a potential lead compound for developing novel anti-HIV drugs.
NAPETA specifically inhibits the DNA polymerase activity of HIV-1 RT without affecting RNase H activity. Kinetic analysis indicates a noncompetitive inhibition mechanism with respect to dTTP (Ki = 1.2 μM) and a mixed linear type inhibition with respect to the RNA.DNA template (Ki = 0.12 μM). NAPETA interferes with the formation of the RT.DNA complex, crucial for polymerization, by reducing the affinity of RT for DNA. This mechanism distinguishes NAPETA from classic non-nucleoside RT inhibitors used in AIDS/HIV treatment.
NAPETA demonstrates potent inhibition of both RNA-dependent and DNA-dependent DNA polymerase activities of HIV-1 RT with IC50 values of 1.2 and 2.1 μM, respectively. It also inhibits drug-resistant HIV-1 RT mutants, HIV-2 RT, and other DNA polymerases. Gel shift and surface plasmon resonance analyses confirm that NAPETA interferes with the formation of the RT.DNA complex, contributing to its inhibitory activity.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: